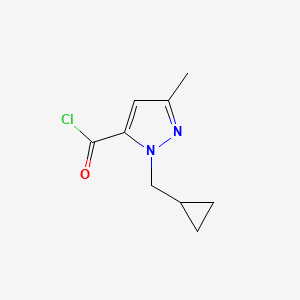
Ramosetron-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ramosetron-d3 Hydrochloride is a deuterium-labeled version of Ramosetron Hydrochloride . It’s a potent and selective serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy or surgery . The drug works by blocking the action of serotonin, a neurotransmitter that is released in the body in response to chemotherapy or surgery and can cause nausea and vomiting .
Molecular Structure Analysis
Ramosetron-d3 Hydrochloride has a molecular weight of 318.82 and a molecular formula of C17H15D3ClN3O . The SMILES representation of its structure isO=C([C@H]1CC2=C(N=CN2)CC1)C3=CN(C([2H])([2H])[2H])C4=CC=CC=C34.Cl[H] . Physical And Chemical Properties Analysis
Ramosetron-d3 Hydrochloride has a molecular weight of 318.82 and a molecular formula of C17H15D3ClN3O . The SMILES representation of its structure isO=C([C@H]1CC2=C(N=CN2)CC1)C3=CN(C([2H])([2H])[2H])C4=CC=CC=C34.Cl[H] . Further physical and chemical properties such as solubility and stability are not explicitly mentioned in the available literature.
Scientific Research Applications
Irritable Bowel Syndrome (IBS) Management
Ramosetron has been evaluated for its effectiveness in treating IBS, particularly the diarrhea-predominant form (IBS-D). Studies have demonstrated its capacity to improve stool consistency and relieve overall IBS symptoms in male patients. For example, a study found that Ramosetron significantly improved stool consistency and provided relief from overall IBS symptoms compared to placebo in male patients (Fukudo et al., 2014). Another research effort indicated that Ramosetron was effective and well-tolerated in both male and female IBS patients, suggesting its utility across genders (Matsueda et al., 2008).
Postoperative Nausea and Vomiting (PONV)
Ramosetron's efficacy extends to the prevention and treatment of PONV. Comparative studies with other 5-HT3 receptor antagonists like ondansetron have shown Ramosetron's effectiveness in reducing the incidence of nausea and vomiting following gynecological surgery, with patients experiencing significant relief (Kim et al., 2009).
Chemotherapy-induced Nausea and Vomiting (CINV)
Ramosetron has also been investigated for its role in managing CINV, a common adverse effect experienced by patients undergoing chemotherapy. A study highlighted Ramosetron's ability to prevent CINV in patients with hematological malignancies, showcasing its potential as a safe and effective antiemetic option (Zeng et al., 2001).
Additional Research Insights
Beyond these applications, Ramosetron's influence on gastrointestinal motility and its potential compatibility with other medications have been subjects of research. For instance, a study on the physical compatibility and chemical stability of Ramosetron in combination with dezocine suggests its safe use in patient-controlled analgesia, offering a glimpse into its versatile pharmacological profile (Guo & Chen, 2022).
Mechanism of Action
Ramosetron-d3 Hydrochloride works by blocking the action of serotonin, a neurotransmitter that is released in the body in response to chemotherapy or surgery and can cause nausea and vomiting . It is a selective serotonin 5-HT3 receptor antagonist commonly employed to treat nausea and vomiting, in addition to certain diarrheal conditions .
Safety and Hazards
Future Directions
Ramosetron has been found effective for relief of overall IBS-D-like symptoms in patients with quiescent Inflammatory Bowel Disease (IBD) . This suggests potential future directions for the use of Ramosetron and its derivatives like Ramosetron-d3 Hydrochloride in the treatment of IBS-D-like symptoms in patients with quiescent IBD .
properties
IUPAC Name |
[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]-[1-(trideuteriomethyl)indol-3-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXYTCLDXQRHJO-LUVKJXGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)


![{[(E)-2-Methoxyvinyl]oxy}benzene](/img/structure/B588799.png)


